1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene is an aromatic compound with a complex structure that includes bromine, chlorine, fluorine, and nitro functional groups
Vorbereitungsmethoden
The synthesis of 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a catalyst such as benzoyl peroxide in carbon tetrachloride (CCl4) under reflux conditions . This method ensures selective bromination at the desired position on the aromatic ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include steps to ensure high yield and purity, such as recrystallization and chromatographic purification.
Analyse Chemischer Reaktionen
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new C-N or C-S bonds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for reduction, and potassium permanganate for oxidation. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of multiple functional groups allows for diverse interactions, making it a versatile compound in research.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene can be compared with similar compounds such as:
1-(Bromomethyl)-2-chloro-4-fluorobenzene:
1-(Bromomethyl)-2-chloro-5-nitrobenzene: Lacks the fluorine atom, affecting its electronic properties and reactivity.
1-(Bromomethyl)-4-fluoro-5-nitrobenzene: Lacks the chlorine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in the combination of these functional groups, which provides a unique set of chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C7H4BrClFNO2 |
---|---|
Molekulargewicht |
268.47 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-chloro-4-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C7H4BrClFNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 |
InChI-Schlüssel |
ADEVJEGHGNWVMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.